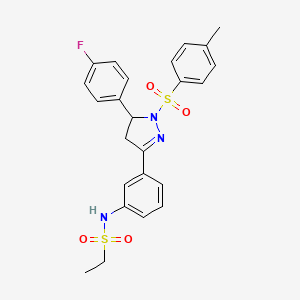

N-(3-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

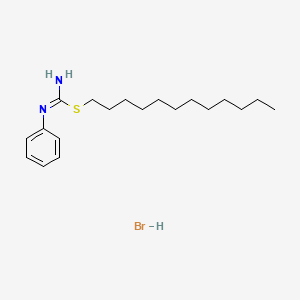

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a tosyl group, a phenyl ring, and an ethanesulfonamide group. These functional groups suggest that this compound could have a variety of chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. Pyrazole derivatives, for example, can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could impact the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique

Anticancer Applications

Research on similar sulfonamide compounds has demonstrated their potential as selective inhibitors of human carbonic anhydrase (hCA) IX and XII isoenzymes, which are promising targets for anticancer therapy. Compounds exhibiting selective inhibition of these isoenzymes have been considered as lead anticancer compounds due to their high potency and selectivity, highlighting their potential for the development of new anticancer drug candidates (Gul et al., 2018).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Several studies have synthesized and evaluated sulfonamide derivatives for their inhibitory effects on carbonic anhydrase I and II, crucial for various physiological processes. These compounds have shown significant inhibitory potency, suggesting their utility in designing drugs targeting carbonic anhydrase-related disorders (Gul et al., 2016).

Fluorescent Sensing and Metal Ion Detection

Research on pyrazoline derivatives has also extended into the development of fluorescent sensors for metal ions, such as mercury (Hg2+). These compounds have demonstrated significant fluorescence "turn-off" responses upon interaction with Hg2+, indicating their potential as selective fluorescent sensors for environmental and biological applications (Bozkurt & Gul, 2018).

Selective Enzyme Inhibition

Further studies on sulfonamide derivatives have explored their role as selective inhibitors for various enzymes, including cyclooxygenase-2 (COX-2), highlighting their potential as anti-inflammatory agents. This selective inhibition is crucial for developing therapeutic agents with reduced side effects (Pal et al., 2003).

Glutathione Detection in Biological Systems

Novel fluorescent probes based on pyrazoline compounds have been developed for detecting glutathione, a crucial antioxidant in cells. These probes show high sensitivity and selectivity for glutathione, enabling their application in studying oxidative stress and related diseases (Wang et al., 2013).

Molecular Docking and Drug Design

The detailed study of sulfonamide compounds, including molecular docking and structural analysis, supports their potential in drug design. By understanding the interaction mechanisms at the molecular level, researchers can develop compounds with enhanced therapeutic efficacy and selectivity (Mary et al., 2015).

Mécanisme D'action

Pyrazoles

are heterocyclic chemical compounds with a natural or a synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Target of action

, which can be helpful in developing new useful derivatives.

Mode of action

The mode of action of pyrazoles can vary depending on the specific compound and its targets. For example, some pyrazoles have been patented as hepatic cancer (HePG-2) agents , and celecoxib is a commercial drug with cyclooxygenase-2 inhibitory activity .

Biochemical pathways

Pyrazoles can affect a variety of biochemical pathways depending on their specific targets and mode of action .

Pharmacokinetics

Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .

Result of action

Pyrazoles in general have been found to have a variety of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

Action environment

The stability of the c-f bond in fluorinated compounds can potentially influence these factors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-[3-(4-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-6-4-5-19(15-21)23-16-24(18-9-11-20(25)12-10-18)28(26-23)34(31,32)22-13-7-17(2)8-14-22/h4-15,24,27H,3,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOIEOAUUHGVLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-2-((2-(4-fluorophenoxy)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2935922.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2935926.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2935927.png)

![7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2935930.png)

![2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane](/img/structure/B2935931.png)

![(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2935940.png)

![(1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride](/img/structure/B2935943.png)

![4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2935945.png)